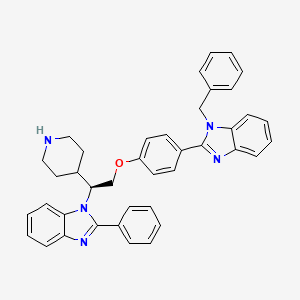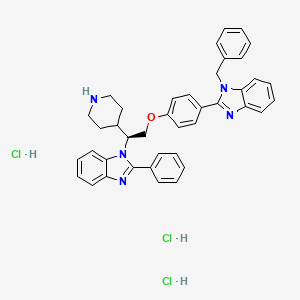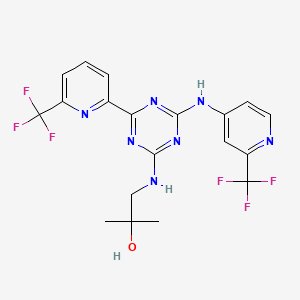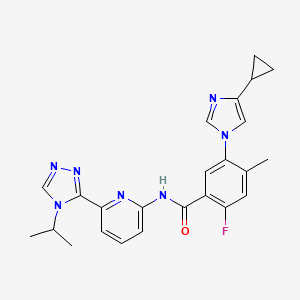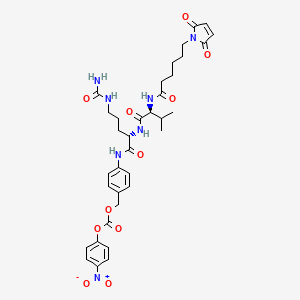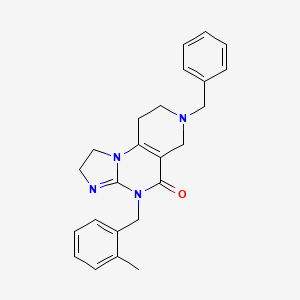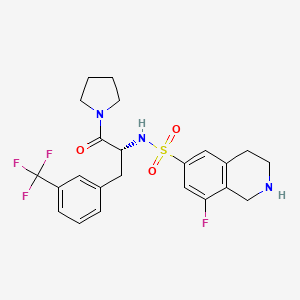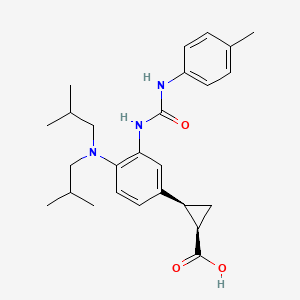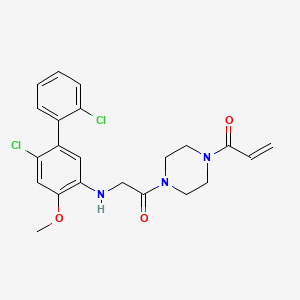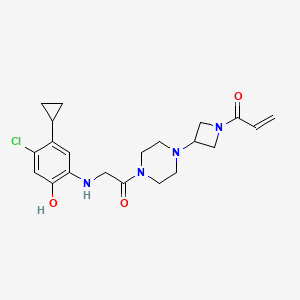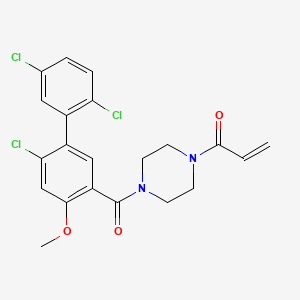![molecular formula C30H30ClN3O4 B560226 (2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B560226.png)
(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GW 1929 Hydrochlorid: ist ein hochspezifischer, oral wirksamer Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors gamma (PPARγ). Er ist bekannt für seine Fähigkeit, nach oraler Verabreichung den Glukose-, Fettsäure- und Triglyceridspiegel zu senken. Der chemische Name für GW 1929 Hydrochlorid lautet N-(2-Benzoylphenyl)-O-[2-(Methyl-2-pyridinylamino)ethyl]-L-Tyrosin Hydrochlorid .
Wirkmechanismus
Target of Action
GW 1929 Hydrochloride is a highly selective, orally active agonist for the peroxisome proliferator-activated receptor-γ (PPARγ) . PPARγ is a type of nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
GW 1929 Hydrochloride interacts with PPARγ, activating it . The activation of PPARγ leads to a series of changes in the cell, including the regulation of gene expression involved in lipid metabolism, glucose homeostasis, and inflammation .
Biochemical Pathways
The activation of PPARγ by GW 1929 Hydrochloride affects several biochemical pathways. It primarily influences the pathways involved in lipid metabolism and glucose homeostasis . The downstream effects include decreased levels of glucose, fatty acids, and triglycerides .
Result of Action
The molecular and cellular effects of GW 1929 Hydrochloride’s action primarily involve metabolic changes. It decreases glucose, fatty acid, and triglyceride levels . This suggests that it may have potential therapeutic applications in conditions like diabetes and metabolic syndrome.
Biochemische Analyse
Biochemical Properties
GW 1929 Hydrochloride is a potent PPAR-γ activator . It interacts with human PPAR-γ, PPAR-α, and PPAR-δ . It inhibits TBBPA-induced caspase-3 increase and TBBPA-stimulated LDH release in neocortical cell cultures .
Cellular Effects
GW 1929 Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It highly decreases nonfasted plasma glucose levels in Zucker diabetic fatty (ZDF) rats after treatment for 14 days, and possesses antilipolytic efficacy .
Molecular Mechanism
GW 1929 Hydrochloride exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent PPAR-γ activator, with pKis of 8.84, < 5.5, and < 6.5 for human PPAR-γ, PPAR-α, and PPAR-δ, respectively .
Temporal Effects in Laboratory Settings
The effects of GW 1929 Hydrochloride change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of GW 1929 Hydrochloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
GW 1929 Hydrochloride is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
GW 1929 Hydrochloride is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von GW 1929 Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind firmenintern und umfassen typischerweise die Verwendung verschiedener organischer Lösungsmittel, Katalysatoren und Reagenzien, um die gewünschte Reinheit und Ausbeute zu erzielen .
Industrielle Produktionsverfahren: Die industrielle Produktion von GW 1929 Hydrochlorid erfolgt unter kontrollierten Bedingungen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Der Prozess umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, gefolgt von Reinigungsschritten wie Kristallisation, Filtration und Trocknung. Das Endprodukt wird anschließend strengen Qualitätskontrolltests unterzogen, um die Industriestandards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: GW 1929 Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien umfassen Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile unter sauren oder basischen Bedingungen.
Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
GW 1929 Hydrochlorid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Referenzverbindung in der Untersuchung von PPARγ-Agonisten eingesetzt.
Biologie: Wird in der Zell- und Molekularbiologieforschung eingesetzt, um die Auswirkungen der PPARγ-Aktivierung auf die Genexpression und den Zellstoffwechsel zu untersuchen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Stoffwechselerkrankungen wie Diabetes und Fettleibigkeit untersucht.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Werkzeugverbindung in der Wirkstoffforschung eingesetzt
Wirkmechanismus
GW 1929 Hydrochlorid entfaltet seine Wirkung durch die selektive Aktivierung von PPARγ. Diese Aktivierung führt zur Modulation der Genexpression, die am Glukose- und Lipidstoffwechsel beteiligt ist. Die molekularen Zielstrukturen umfassen Gene, die die Insulinsensitivität, die Fettspeicherung und die Glukoseaufnahme regulieren. Die beteiligten Signalwege stehen in erster Linie mit der Regulation der metabolischen Homöostase in Verbindung .
Wissenschaftliche Forschungsanwendungen
GW 1929 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of peroxisome proliferator-activated receptor gamma agonists.
Biology: Employed in cellular and molecular biology research to study the effects of peroxisome proliferator-activated receptor gamma activation on gene expression and cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in the treatment of metabolic disorders such as diabetes and obesity.
Industry: Utilized in the development of new pharmaceuticals and as a tool compound in drug discovery
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Rosiglitazon: Ein weiterer PPARγ-Agonist, der zur Behandlung von Typ-2-Diabetes eingesetzt wird.
Pioglitazon: Ähnlich wie Rosiglitazon wird es verwendet, um die Insulinsensitivität bei Patienten mit Typ-2-Diabetes zu verbessern.
Troglitazon: Ein älterer PPARγ-Agonist, der aufgrund von Sicherheitsbedenken vom Markt genommen wurde.
Einzigartigkeit: GW 1929 Hydrochlorid ist einzigartig in seiner hohen Spezifität und Potenz als PPARγ-Agonist. Es hat in präklinischen Studien vielversprechende Ergebnisse für seine Fähigkeit gezeigt, den Glukose- und Lipidstoffwechsel mit weniger Nebenwirkungen im Vergleich zu anderen ähnlichen Verbindungen zu modulieren .
Eigenschaften
IUPAC Name |
(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4.ClH/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23;/h2-18,27,32H,19-21H2,1H3,(H,35,36);1H/t27-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNKIKXTGRMLEY-YCBFMBTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride](/img/structure/B560143.png)
